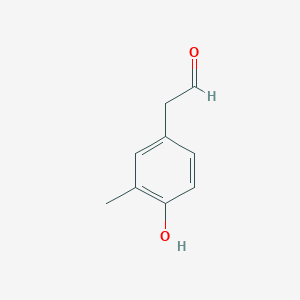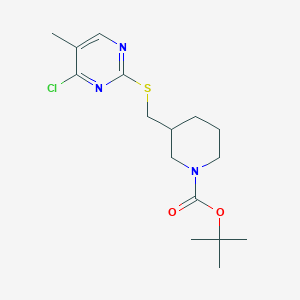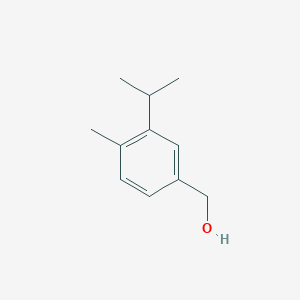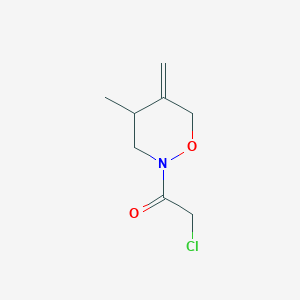
(4-Hydroxy-3-methylphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of phenylacetaldehyde and is characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is a white solid at room temperature and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Hydroxy-3-methylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the decarboxylation of (L-tyrosine) via a parsley tyrosine decarboxylase enzyme . Another method includes the slow evaporation technique using ethanol solvent to grow the organic co-crystal .
Industrial Production Methods
In industrial settings, this compound can be produced through the metabolism of tyramine by monoamine oxidase (MAO) enzymes in humans and the tyramine oxidase (tynA) enzyme in Escherichia coli . This compound is subsequently metabolized into 4-hydroxyphenylacetate by aldehyde dehydrogenase (ALDH) enzymes in humans and the phenylacetaldehyde dehydrogenase (feaB) enzyme in E. coli .
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.
Major Products
The major products formed from these reactions include 4-hydroxyphenylacetate and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(4-Hydroxy-3-methylphenyl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is studied for its potential therapeutic effects and its role in metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-3-methylphenyl)acetaldehyde involves its interaction with specific enzymes and metabolic pathways. It is metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) enzymes, leading to the formation of 4-hydroxyphenylacetate . This compound also plays a role in the biosynthesis of benzylisoquinoline alkaloids by condensing with dopamine .
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxy-3-methoxyphenyl)acetaldehyde: This compound is similar in structure but has a methoxy group instead of a methyl group.
4-Hydroxyphenylacetaldehyde: Lacks the methyl group present in (4-Hydroxy-3-methylphenyl)acetaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its role in the metabolism of tyramine and the biosynthesis of benzylisoquinoline alkaloids further distinguishes it from other similar compounds .
Propiedades
Número CAS |
433230-56-9 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H10O2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,5-6,11H,4H2,1H3 |
Clave InChI |
BUACKZOZMOQLGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)

![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)


![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)




